Lucimycin

Description

Context and Significance in Antimicrobial and Antineoplastic Discovery

Lucimycin holds significance primarily within the context of antimicrobial discovery, specifically as an antifungal and, to some extent, an antibacterial agent. It is classified as a polyene antimycotic. Polyene antibiotics are known for their ability to target fungal cell membranes. This compound exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis and bacterial growth biosynth.com. This unique mode of action provides insights into ribosomal function and protein synthesis pathways, contributing to the broader understanding of microbial cellular biology biosynth.com. While the search for novel compounds often spans both antimicrobial and antineoplastic applications, the documented research on this compound predominantly highlights its antimicrobial and antifungal properties.

Historical Trajectories and Initial Characterization

This compound was first isolated in the 1960s from the fermentation broth of specific Streptomyces lucensis bacterial strains wikipedia.orgiiab.me. Its initial characterization identified it as a macrolide antibiotic belonging to the polyene group wikipedia.org. Further research, including studies on Streptomyces cyanogenus S136, has described the biosynthetic gene cluster responsible for its production wikipedia.org.

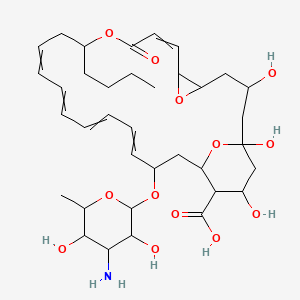

The chemical structure of this compound has been characterized, revealing a complex macrolide ring. Its molecular formula is C36H53NO13, and it has a molecular weight of approximately 707.8 g/mol biosynth.comiiab.menih.govebi.ac.uk. The compound's structure includes a polyene chain and a glycosidically linked amino sugar, typical features of many macrolide antibiotics. This structural composition is key to its interaction with biological targets, such as the bacterial ribosome.

Detailed research findings on this compound's properties include its effectiveness against Gram-positive bacteria and some Gram-negative species biosynth.com. In research laboratories, it is utilized to investigate bacterial resistance mechanisms and the efficacy of novel antibacterial combinations biosynth.com.

Key Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C36H53NO13 | biosynth.comiiab.menih.govebi.ac.uk |

| Molecular Weight | 707.8 g/mol | biosynth.comiiab.menih.govebi.ac.uk |

| CAS Number | 13058-67-8 | biosynth.comwikipedia.orgiiab.menih.govebi.ac.uk |

| PubChem CID | 6433568, 9874985, 285767 | wikipedia.orgiiab.menih.govuni.lunih.gov |

| Classification | Macrolide antibiotic, Polyene antimycotic | wikipedia.orgiiab.medrugcentral.org |

| Source Organism | Streptomyces lucensis | wikipedia.orgiiab.medrugcentral.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13058-67-8 |

|---|---|

Molecular Formula |

C36H53NO13 |

Molecular Weight |

707.8 g/mol |

IUPAC Name |

(1R,3S,5R,7R,8Z,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-butyl-1,3,26-trihydroxy-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid |

InChI |

InChI=1S/C36H53NO13/c1-3-4-12-23-13-10-8-6-5-7-9-11-14-24(48-35-33(42)31(37)32(41)21(2)46-35)18-28-30(34(43)44)25(39)20-36(45,50-28)19-22(38)17-27-26(49-27)15-16-29(40)47-23/h5-11,14-16,21-28,30-33,35,38-39,41-42,45H,3-4,12-13,17-20,37H2,1-2H3,(H,43,44)/b6-5-,9-7-,10-8-,14-11-,16-15-/t21-,22+,23?,24+,25+,26-,27-,28+,30-,31+,32-,33+,35+,36-/m1/s1 |

InChI Key |

MUAOHYJGHYFDSA-QPXNHKGHSA-N |

SMILES |

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Isomeric SMILES |

CCCCC1C/C=C\C=C/C=C\C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C\C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |

Canonical SMILES |

CCCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lucimycin; FI 1163; FI-1163; FI1163; Antibiotic 1163 F.I.; NSC 143257; NS0-143257; NSC143257; Leusensomycin; |

Origin of Product |

United States |

Structural and Molecular Characterization of Lucimycin Compounds

Lucimycin (Antifungal Peptide from Lucilia sericata)

This compound is a novel antifungal peptide identified in the common green bottle fly, Lucilia sericata, specifically in its larvae, which are utilized in therapeutic maggot applications. researchgate.netnih.gov It is an inducible effector molecule produced as part of the innate immune response in L. sericata larvae. researchgate.net

Primary Amino Acid Sequence and Composition

The mature this compound peptide from L. sericata comprises 77 amino acid residues. researchgate.netnih.gov It has a predicted molecular mass of 8.2 kDa and a theoretical isoelectric point (pI) of 6.6. researchgate.netnih.gov Notably, the peptide is characterized by a high content of histidine residues, accounting for 22% of its composition. researchgate.net Unlike many other antimicrobial peptides, this compound lacks disulfide bonds and proline-rich sequences. researchgate.net It is described as hydrophilic but not cationic. researchgate.net

The amino acid sequence of the predicted 77-residue mature peptide has been reported. researchgate.net

Conformational Analysis and Secondary Structure Prediction

Secondary structure prediction analysis suggests that the this compound peptide from L. sericata forms a random coil. researchgate.netnih.gov It is predicted to lack β-sheets or other defined secondary structures. researchgate.netnih.gov This contrasts with some other antimicrobial peptides like defensins, which are cysteine-rich and often contain disulfide bonds contributing to defined structures. researchgate.netrcsb.org The conformational landscape of disordered peptides, like the predicted structure of this compound, can be represented by a set of conformers, although predicting the precise ensemble remains a complex area of research. chemrxiv.orgbiorxiv.org

Identification of Functional Domains and Conserved Motifs

This compound is predicted to contain a zinc-binding motif. researchgate.netnih.gov While the specific sequence of this motif is not explicitly detailed in the provided abstracts, the presence of a zinc-binding motif suggests a potential interaction with zinc ions, which can be important for peptide structure or function. Conserved motifs in proteins and peptides are often associated with specific functions or interactions. molbiol-tools.cawikipedia.orgfrontiersin.orgnih.gov Research indicates that a mutant version of this compound, lacking the four C-terminal amino acid residues, showed significantly reduced activity (40-fold lower), suggesting the importance of the C-terminus for its antifungal function. researchgate.netnih.gov

This compound/Lucensomycin (B1230926) (Antibacterial Compound from Streptomyces)

This compound, also widely known as Lucensomycin (INN) and Etruscomycin, is a macrolide antibiotic synthesized by the bacterium Streptomyces lucensis. wikipedia.org It belongs to the group of polyene antimycotics and was first isolated in the 1960s. wikipedia.org It is also produced by Streptomyces cyanogenus and Streptomyces achromogenes. wikipedia.orgresearchgate.netnih.gov

Core Chemical Scaffold and Substituent Analysis

Lucensomycin is a tetraene macrolide antibiotic. researchgate.netnih.gov Polyene macrolides are characterized by large macrolactone rings containing a system of conjugated double bonds. nih.gov In the case of tetraenes like lucensomycin, the polyene region contains four conjugated double bonds, typically in an all-trans configuration. illinois.edu The core scaffold of glycosylated polyene macrolides is synthesized by modular polyketide synthases (PKS). nih.gov These enzymatic assembly lines determine the selection of starter and extender units and the stereochemistry of alcohol and methyl groups. nih.gov Lucensomycin features a 26-membered macrolide framework. illinois.edu It is glycosylated with a single aminodeoxysugar, specifically α-D-mycosamine. nih.govillinois.eduresearchgate.net A characteristic feature of this subfamily is the presence of a carboxylic acid on the exocyclic methyl group on the hemiketal ring. illinois.edu Post-PKS modifications, such as glycosylation and the formation of the exocyclic carboxyl group, are crucial steps in the biosynthesis. nih.govresearchgate.net

Stereochemical Features and Isomeric Forms

While the specific details of all possible isomeric forms of lucensomycin are not extensively described in the provided results, the concept of stereochemically isomeric forms is recognized for chemical compounds, including macrolides. googleapis.comgoogleapis.com Pure stereochemically isomeric forms can exist. googleapis.comgoogleapis.com The biosynthesis process dictates the specific stereochemistry of the natural product.

Data Table: Properties of this compound Compounds

| Property | This compound (Peptide from L. sericata) | This compound/Lucensomycin (Macrolide from Streptomyces) |

| Source | Lucilia sericata (Blowfly) researchgate.netnih.gov | Streptomyces lucensis (Bacterium) wikipedia.org |

| Chemical Class | Peptide researchgate.netnih.gov | Polyene Macrolide wikipedia.orgresearchgate.netnih.gov |

| Molecular Mass (Predicted/Avg) | 8.2 kDa researchgate.netnih.gov | ~707.8 g/mol nih.gov |

| Number of Amino Acids | 77 researchgate.netnih.gov | N/A (Macrolide) |

| pI (Theoretical) | 6.6 researchgate.netnih.gov | N/A (Macrolide) |

| Key Structural Features | Zinc-binding motif (predicted) researchgate.netnih.gov, High Histidine content (22%) researchgate.net, Random coil (predicted) researchgate.netnih.gov | 26-membered macrolactone ring illinois.edu, Tetraene (all-trans) researchgate.netnih.govillinois.edu, Glycosylated with Mycosamine (B1206536) nih.govillinois.edu, Exocyclic carboxylic acid illinois.edu |

| PubChem CID | Not explicitly found for the peptide | 6433568 wikipedia.org, 9874985 nih.govnih.gov |

Biosynthesis and Genetic Regulation of Lucimycin Production

Biosynthesis of Lucimycin (Antifungal Peptide)

This compound, an antifungal peptide from Lucilia sericata, is part of the innate immune response of the fly larvae. Its biosynthesis is genetically encoded and regulated in response to microbial challenge.

Gene Identification and Cloning from Lucilia sericata

The gene encoding the antifungal peptide this compound was identified and cloned from Lucilia sericata. The this compound cDNA was isolated from a library of genes that are induced during the innate immune response in L. sericata larvae. researchgate.netnih.gov The peptide is composed of 77 amino acid residues, with a molecular mass of 8.2 kDa and an isoelectric point (pI) of 6.6. researchgate.netnih.gov Bioinformatic analysis predicts that the peptide contains a zinc-binding motif and adopts a random coil structure, lacking notable secondary structures like β-sheets. researchgate.netnih.gov

Transcriptional Regulation in Innate Immune Response Pathways

The production of this compound peptide in L. sericata is transcriptionally regulated as part of the insect's innate immune response. The gene is induced upon immune challenge, contributing to the larval defense against pathogens. researchgate.netnih.govasm.orgfrontiersin.orgnih.govmpg.de Studies investigating gene expression in specific larval tissues following immune challenge have shown differential regulation of various immune genes. While some antimicrobial peptides (AMPs) targeting bacteria, such as defensin-1 (B1577183) and attacin-2, showed significant upregulation in tissues like the fat body, one study observed no differential expression of the antifungal peptide this compound in the tested tissues (midgut, hindgut, salivary glands, crop, and fat body) upon immune challenge with Pseudomonas aeruginosa, suggesting potential tissue-specific or pathogen-specific regulatory mechanisms for this compound expression compared to antibacterial peptides. nih.gov However, other research clearly indicates this compound cDNA was isolated from a library of induced genes, highlighting its role in the immune response. researchgate.netnih.gov

Heterologous Expression Systems for Peptide Production

To overcome the limitations of obtaining sufficient quantities of this compound peptide directly from L. sericata larvae, heterologous expression systems have been utilized for its production. The this compound peptide has been successfully produced recombinantly in bacterial hosts such as Escherichia coli and Vibrio natriegens. researchgate.netnih.govgenscript.com.cnresearchgate.net In these systems, this compound has been expressed as a fusion protein, for instance, with thioredoxin and a His tag, to enhance solubility and facilitate purification. researchgate.netresearchgate.net Expression in V. natriegens using a secretion signal resulted in the majority of the product being found in the periplasmic fraction, indicating successful translocation. researchgate.net These heterologous expression strategies are crucial for obtaining sufficient amounts of the peptide for further research and potential applications. researchgate.netnih.govgenscript.com.cnnih.gov

Biosynthesis of this compound/Lucensomycin (B1230926) (Antibacterial Compound)

This compound, also widely known as Lucensomycin, is a polyene macrolide antibiotic produced by several Streptomyces species. Its biosynthesis involves complex enzymatic machinery encoded within biosynthetic gene clusters.

Identification of Biosynthetic Gene Clusters (BGCs) in Streptomyces Species

The biosynthesis of the polyene macrolide Lucensomycin is governed by specific biosynthetic gene clusters (BGCs) found in producing Streptomyces strains. BGCs for Lucensomycin (referred to as lcm BGC) have been identified and characterized in species such as Streptomyces cyanogenus S136 and Streptomyces achromogenes subsp. streptozoticus NBRC14001 (where the cluster is referred to as luc). wikipedia.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.net Genome mining approaches have revealed the presence of these BGCs, which show similarities to clusters responsible for the production of other polyene macrolides like natamycin. mdpi.comnih.gov The luc cluster in S. achromogenes subsp. streptozoticus shows good correspondence with the lcm cluster in S. cyanogenus. mdpi.comnih.gov Many BGCs in Streptomyces are often silent under standard laboratory conditions, and strategies like the manipulation of global regulatory genes, such as adpA, have been shown to activate the silent lcm biosynthetic pathway in S. cyanogenus. nih.govresearchgate.net

Elucidation of Enzymatic Steps and Precursor Metabolite Incorporation

The biosynthesis of the Lucensomycin polyene macrolide involves a series of enzymatic steps, primarily carried out by a Type I polyketide synthase (PKS) assembly line, followed by tailoring modifications. The lcm BGC in S. cyanogenus contains several PKS genes (lcmB, lcmC, lcmD, lcmE, and lcmA) that are proposed to catalyze the assembly of the polyene aglycone structure. nih.gov These PKS modules are responsible for incorporating specific precursor metabolites, such as acyl-CoA units, in a stepwise manner to build the macrolactone ring. nih.gov

Following the PKS-mediated assembly of the aglycone, tailoring reactions modify the structure. These post-PKS modifications include the installation of a carboxyl group, likely catalyzed by a monooxygenase (e.g., Lcm6). nih.gov Another crucial step is the attachment of the aminosugar mycosamine (B1206536). Genes responsible for the biosynthesis of mycosamine and its subsequent attachment to the macrolide aglycone are typically found within polyene BGCs, and the lcm cluster is no exception, containing genes like lcm2, which likely encodes a GDP-D-mannose 4,6-dehydratase involved in mycosamine biosynthesis. nih.gov Similarly, the luc cluster in S. achromogenes contains PKS genes (LucA-LucE) for aglycone formation and putative tailoring enzymes, including cytochrome P450s (Luc6 and Luc10), likely involved in post-PKS modifications. mdpi.com These enzymatic steps and the incorporation of specific precursor metabolites are essential for the formation of the mature Lucensomycin molecule.

Genetic Modulators of Biosynthetic Pathway Activation (e.g., adpA gene, pathway-specific regulators)

The activation of silent BGCs in Actinobacteria, including the lcm cluster, is a key area of research for discovering new natural products. nih.govnih.gov Global transcriptional factors, such as AdpA, play a significant role in this activation. nih.govnih.gov

The adpA gene encodes a pleiotropic transcriptional regulator that influences both morphological differentiation and secondary metabolism in Streptomyces species. nih.govfrontiersin.orgfrontiersin.org Studies have shown that AdpA is required for the expression of lcm genes and subsequent this compound production in S. cyanogenus. nih.gov In silico analysis of the lcm cluster in S. cyanogenus revealed putative AdpA operator sites within the promoter region of lcmRIII, a cluster-situated transcriptional regulator gene. nih.gov This suggests that AdpA likely activates the transcription of lcm genes by directly upregulating lcmRIII. nih.gov

The lcm gene cluster in S. cyanogenus S136 contains three genes for pathway-specific transcriptional regulators: lcmRI, lcmRII, and lcmRIII. nih.gov LcmRII and LcmRIII have been identified as positive regulators of this compound production. nih.gov The precise role of LcmRI in this compound biosynthesis regulation is still under investigation. nih.gov

Research indicates that the native AdpA in S. cyanogenus may be non-functional, and the introduction of heterologous adpA genes can significantly alter the metabolome, leading to the production of this compound. nih.govnih.gov This highlights the potential of manipulating adpA to activate silent biosynthetic pathways. nih.govnih.gov

A proposed model for AdpA-mediated regulation in S. cyanogenus suggests that AdpA activates lcmRIII expression, and both LcmRII and LcmRIII positively regulate this compound production. nih.gov This regulatory network can also interact with other biosynthetic pathways, such as the landomycin A pathway, potentially competing for precursor supply. nih.gov

Table 1 summarizes the roles of identified genetic modulators in this compound biosynthesis in S. cyanogenus.

| Genetic Element | Type of Regulator | Proposed Role in this compound Biosynthesis |

| adpA | Global Regulator | Activates lcm gene expression, likely by activating lcmRIII. nih.gov Required for this compound production. nih.gov |

| lcmRI | Pathway-Specific | Role unclear, requires further investigation. nih.gov |

| lcmRII | Pathway-Specific | Positive regulator. nih.gov |

| lcmRIII | Pathway-Specific | Positive regulator, likely activated by AdpA. nih.gov |

Metabolic Engineering Approaches for Enhanced Yield and Analog Production

Metabolic engineering offers strategies to improve the production of natural products like this compound by modifying metabolic pathways and regulatory networks. preprints.orgfrontiersin.orgnih.gov While specific detailed metabolic engineering studies focused solely on enhancing this compound yield or producing analogs are not extensively documented in the provided search results, the principles applied to other antibiotics produced by Streptomyces are relevant.

General metabolic engineering approaches for enhancing secondary metabolite production in Streptomyces include:

Precursor Supply Engineering: Modifying pathways that provide the building blocks for this compound biosynthesis. frontiersin.org This could involve upregulating genes in primary metabolism that produce the necessary precursors or downregulating competing pathways. frontiersin.orgnih.gov

Regulation Engineering: Manipulating global and pathway-specific regulators to enhance the transcription of biosynthetic genes. frontiersin.org Overexpression of positive regulators like AdpA or pathway-specific activators (LcmRII, LcmRIII) could increase lcm gene expression. nih.govfrontiersin.org Conversely, repressing negative regulators, if identified, could also be beneficial. frontiersin.org

Increasing Biosynthetic Gene Cluster Copy Number: Introducing extra copies of the lcm BGC into the host organism can lead to increased production levels. frontiersin.org

Removing Byproduct Formation: Eliminating or reducing the production of competing secondary metabolites can redirect metabolic flux towards this compound biosynthesis. frontiersin.orgnih.gov

Optimization of Fermentation Conditions: Adjusting environmental factors such as oxygen supply can significantly impact secondary metabolite production. frontiersin.org

Although specific data tables detailing this compound yield enhancements through metabolic engineering are not available in the provided snippets, studies on other Streptomyces-produced antibiotics, such as daptomycin (B549167), demonstrate the effectiveness of these approaches. For example, multilevel metabolic engineering strategies applied to Streptomyces roseosporus resulted in a significant increase in daptomycin titer. frontiersin.orgnih.gov

Metabolic engineering also holds potential for the production of this compound analogs. By modifying the genes within the lcm BGC, particularly those encoding PKS modules or tailoring enzymes, it may be possible to generate structural variants of this compound with potentially altered or improved properties. researchgate.net

Mechanistic Investigations of Lucimycin Bioactivity

Mechanisms of Antifungal Action of Lucimycin

The antifungal activity of this compound is predominantly attributed to its interaction with sterols present in the fungal cell membrane. msdvetmanual.comacs.orgnih.govnih.govresearchgate.netebsco.comuwb.edu.pl As a member of the polyene macrolide class, this compound specifically targets ergosterol (B1671047), a sterol that is crucial for maintaining the structural integrity and fluidity of fungal cell membranes. msdvetmanual.comnih.govnih.govresearchgate.netebsco.com

Interaction with Fungal Cell Membranes and Components

This compound's amphiphilic nature, characterized by both lipophilic and hydrophilic regions, facilitates its insertion into the fungal cell membrane. uwb.edu.plresearchgate.net Within the membrane, this compound binds specifically to ergosterol, leading to the formation of complexes. msdvetmanual.comacs.orgnih.govnih.govresearchgate.netebsco.comuwb.edu.pl This binding event is a critical step in the antifungal mechanism. acs.orgnih.govasm.org While the precise molecular details of these interactions are still under investigation, the formation of polyene-sterol complexes is known to disrupt the structural organization of the membrane. msdvetmanual.comnih.govresearchgate.netuwb.edu.plresearchgate.netasm.org Current models propose that polyene macrolides, including this compound, can either form pores or channels that span the membrane after binding to ergosterol nih.govnih.govebsco.comuwb.edu.plresearchgate.netasm.org or function via a "sterol sponge" mechanism where they form aggregates outside the membrane that extract ergosterol from the lipid bilayer acs.org. Both mechanisms ultimately lead to a disruption of normal membrane function.

Inhibition of Essential Fungal Physiological Processes

The disruption of the fungal cell membrane by this compound has significant consequences for essential physiological processes within the cell. The increased membrane permeability resulting from pore formation or ergosterol extraction leads to the leakage of vital intracellular contents, including ions (such as potassium and magnesium) and other small molecules necessary for cellular homeostasis and metabolic activities. nih.govnih.govuwb.edu.plresearchgate.net The efflux of ions, particularly potassium, can cause intracellular acidification, which in turn inhibits enzymatic functions. msdvetmanual.com This loss of essential components and the disruption of metabolic pathways ultimately result in fungal cell death. nih.govnih.govebsco.comuwb.edu.plresearchgate.net

Mechanisms of Antibacterial Action of this compound/Lucensomycin (B1230926)

Although primarily recognized for its antifungal efficacy, some sources indicate that this compound possesses antibacterial activity, effective against Gram-positive bacteria and certain Gram-negative species. biosynth.com However, the mechanisms underlying this antibacterial action, particularly concerning ribosomal targeting, are not as extensively characterized as its antifungal mechanism. It is important to note that polyene macrolides are structurally distinct from the macrolide antibiotics (such as erythromycin) that are well-established inhibitors of bacterial protein synthesis through ribosomal binding. agscientific.comwikipedia.org

Some research suggests that this compound, derived from Streptomyces strains, exerts antibacterial effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. biosynth.com This proposed mechanism is similar to that of other classes of antibiotics, including macrolides and lincosamides. agscientific.comwikipedia.orgpatsnap.commdpi.com

Ribosomal Binding Site Characterization (e.g., 50S Subunit, 23S rRNA)

According to certain sources, this compound's antibacterial effects are mediated by its binding to the 50S subunit of the bacterial ribosome. biosynth.com The 50S ribosomal subunit is a key component of the bacterial machinery responsible for protein synthesis, and antibiotics targeting this subunit often interact with ribosomal RNA (rRNA), specifically the 23S rRNA. agscientific.commdpi.com While the binding of this compound to the 50S subunit and potential interaction with 23S rRNA has been mentioned, detailed studies specifically characterizing this compound's binding site at the ribosomal level are not extensively available in the readily accessible literature compared to well-studied ribosomal antibiotics. biosynth.comagscientific.commdpi.com

Disruption of Bacterial Protein Synthesis and Peptidyl Transferase Activity

If this compound indeed binds to the 50S ribosomal subunit, its antibacterial action would likely involve the disruption of bacterial protein synthesis. biosynth.comdrugbank.com Antibiotics that target the 50S subunit commonly inhibit the elongation of polypeptide chains during the translation process. agscientific.comwikipedia.orgpatsnap.comdrugbank.comyoutube.comnih.gov This can be achieved through various mechanisms, including blocking the ribosomal exit tunnel or interfering with the peptidyl transferase center (PTC), the enzymatic site responsible for forming peptide bonds between amino acids. agscientific.compatsnap.commdpi.com Some sources suggest that this compound inhibits protein synthesis biosynth.com, which would imply an effect on processes such as peptidyl transferase activity. However, direct experimental evidence specifically detailing this compound's impact on peptidyl transferase activity is not widely available in the search results. biosynth.com Other known protein synthesis inhibitors are known to block the peptidyl transferase center or interfere with translocation. wikipedia.orgpatsnap.commdpi.com

Selectivity Mechanisms Towards Prokaryotic Ribosomes

For antibiotics targeting bacterial ribosomes to be clinically useful, they must exhibit selectivity, meaning they inhibit protein synthesis in bacterial cells without significantly affecting protein synthesis in host eukaryotic cells. Eukaryotic ribosomes (80S) are structurally different from bacterial ribosomes (70S), with variations in their subunits (60S and 40S in eukaryotes vs. 50S and 30S in bacteria). mdpi.com The basis for the purported selectivity of this compound towards prokaryotic ribosomes, if it operates via a ribosomal mechanism, would stem from these structural differences between bacterial and eukaryotic ribosomal subunits. mdpi.com While the principle of selective ribosomal binding is a key feature of many antibiotic classes, specific details regarding the precise mechanisms of this compound's selectivity at the ribosomal level are not clearly described in the provided search results. mdpi.com

Mechanisms of Antineoplastic Action of this compound

Investigations into the mechanisms by which this compound exerts potential antineoplastic effects have begun to explore its interactions with fundamental cellular processes in cancer models. The available information suggests an influence on programmed cell death and the regulation of cell growth.

Induction of Apoptosis in Cellular Models

Some research indicates that this compound may play a role in inducing apoptosis, or programmed cell death, in certain cancer cell lines. Studies have suggested that this compound, among other antimicrobial peptides from Lucilia sericata, may induce cell death by apoptosis medkoo.comdrugcentral.org. While specific data detailing the pathways or markers involved in this compound-induced apoptosis in cancer cells are not extensively available in the provided information, the potential for triggering this crucial process in malignant cells has been noted medkoo.comdrugcentral.org. In vitro testing against cancer cell lines such as HL-60 and A-549 has been mentioned in the context of evaluating anti-tumor effects wikipedia.org.

Structure Activity Relationship Sar Studies of Lucimycin and Analogues

SAR of Lucimycin (Antifungal Peptide)

The antifungal peptide named this compound was identified from the excretions/secretions of Lucilia sericata larvae researchgate.netnih.gov. This peptide consists of 77 amino acid residues researchgate.net. SAR studies on antifungal peptides often explore the impact of amino acid sequence, charge, hydrophobicity, and secondary structure on their ability to interact with and disrupt fungal cell membranes frontiersin.org.

Impact of Amino Acid Substitutions and Truncations on Antifungal Potency

Research on the antifungal peptide this compound from L. sericata has provided initial insights into the importance of its amino acid sequence. A mutant version of this peptide, which lacked the four C-terminal amino acid residues, showed a significant reduction in activity, displaying 40-fold lower antifungal activity compared to the full-length peptide researchgate.net. This finding highlights the critical role of the C-terminal region for the peptide's full antifungal potency.

Studies on other antimicrobial peptides have shown that substituting or truncating amino acids can drastically alter activity. For instance, in other antifungal peptides, the net positive charge, hydrophobicity, and amphipathicity are key determinants of activity, influencing the peptide's interaction with negatively charged fungal cell membranes frontiersin.org. Substitutions of cationic amino acid residues like Lys with other cationic or even unnatural amino acids can affect antimicrobial and hemolytic activities nih.govfrontiersin.org. Truncation studies on other peptides have also demonstrated that removing terminal amino acids can impact potency and selectivity nih.govnih.gov.

SAR of this compound/Lucensomycin (B1230926) (Antibacterial Compound) and Related Lincosamides

This compound is also known as lucensomycin (and etruscomycin) and belongs to the polyene macrolide class of antibiotics, isolated from Streptomyces lucensis wikipedia.orgiiab.me. Polyene macrolides are known for their antifungal activity, primarily by binding to ergosterol (B1671047) in fungal cell membranes. However, the outline also refers to this compound/Lucensomycin in the context of antibacterial lincosamides, which have a distinct structure and mechanism of action (inhibiting protein synthesis by binding to the 50S ribosomal subunit) wikipedia.orgnih.govtaylorandfrancis.com. This suggests a potential ambiguity or historical context where "this compound" might have been associated with lincosamide research, or perhaps structural similarities or research efforts bridging these classes exist. Based on the search results, Lucensomycin (this compound) is primarily described as a polyene macrolide antifungal wikipedia.orgiiab.me, while lincosamides like Lincomycin (B1675468) and Clindamycin are distinct antibacterial compounds wikipedia.orgnih.govtaylorandfrancis.com. Therefore, the following sections will primarily address the SAR of lincosamides, as the provided outline structure aligns with the typical analysis of this class.

Lincosamide antibiotics, such as lincomycin and clindamycin, consist of a pyrrolidine (B122466) ring linked to a pyranose moiety (methylthio-lincosamide) via an amide bond wikipedia.org. SAR studies in this class have focused on modifications to both the pyrrolidine and pyranose portions, as well as the attached alkyl chains and substituents, to improve antibacterial spectrum and potency nih.gov.

Influence of Pyrrolidine and Pyranose Moiety Modifications on Antibacterial Activity

Modifications to the pyrrolidine and pyranose moieties of lincosamides significantly influence their antibacterial activity nih.gov. The configuration of the first five asymmetric carbons of the sugar residue with the thioglycolic moiety in the alpha-position is essential for antibiotic activity nih.gov. The nitrogen on carbon 6 with the R configuration is also a prerequisite for activity nih.gov.

Specific modifications to the pyranose ring, such as cleavage of the ether linkage, can lead to degradation and loss of activity nih.gov. The methylthio moiety on the pyranose ring can also be transformed, affecting the compound's properties nih.gov.

The pyrrolidine ring is another key area for SAR exploration nih.gov. Substitutions at the level of the pyrrolidine moiety can dramatically enhance antibacterial activity nih.gov. Research on pyrrolidine derivatives in general has shown that modifications to substituents on the ring can impact antibacterial and antifungal activities frontiersin.org. For lincosamides, the 4-propyl group on the pyrrolidine ring is important, and modifications or replacements in this area can affect interactions with the ribosomal target site chemrxiv.org.

Effects of Alkyl Chain Length and Substituent Derivations on Spectrum and Potency

The alkyl chain length and the nature of substituents attached to the lincosamide core structure play a role in determining the antibacterial spectrum and potency scirp.orgcore.ac.uk. For lincosamides, the propyl group at the 4-position of the pyrrolidine ring is a notable alkyl chain wikipedia.orgnih.gov.

SAR studies on lincosamide derivatives have explored modifications at various positions, including C-6 and C-7 of the sugar moiety researchgate.net. For example, novel lincomycin derivatives with substituted pipecolinic acid at the 6-amino group and a para-substituted phenylthio group at the C-7 position have been synthesized and evaluated for antibacterial activities researchgate.net. Analogs possessing 4′-cis-(cyclopropylmethyl)piperidine showed significantly strong antibacterial activities against certain Streptococcus species researchgate.net. Further modifications at the C-7 position with para-heteroaromatic-phenylthio groups also exhibited significantly strong activities against resistant strains researchgate.net.

The length and nature of alkyl chains and substituents can influence factors such as lipophilicity, which affects membrane permeability and interaction with the ribosomal binding site core.ac.uk. Studies on other antibiotic classes, like macrolides, have shown that optimization of activity is dependent on the length of the alkyl chain and the nature of attached aryl or heteroaryl groups scirp.org.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses aim to build mathematical models that correlate structural descriptors of compounds with their biological activity. These models can help predict the activity of new, unsynthesized analogues and provide deeper insights into the structural features that are most important for activity.

Efficacy of Lucimycin in Preclinical Research Models

Antifungal Efficacy Studies

Lucimycin has demonstrated activity against fungi from various phyla, including those known to cause diseases in both humans and plants researchgate.netopenbookpublishers.comnih.gov.

In Vitro Susceptibility Profiles Across Fungal Phyla (e.g., Ascomycota, Basidiomycota, Zygomycota)

Studies have shown that this compound is active against fungi belonging to the Ascomycota, Basidiomycota, and Zygomycota phyla researchgate.netopenbookpublishers.comnih.gov. These phyla encompass a wide variety of fungal species, including yeasts, molds, and mushrooms, many of which are significant pathogens.

Activity Against Oomycetes (e.g., Phytophthora parasitica)

In addition to true fungi, this compound has also shown activity against the oomycete Phytophthora parasitica researchgate.netopenbookpublishers.comnih.gov. Oomycetes, although historically considered fungi, are now classified under the kingdom Chromista and are known for causing destructive plant diseases eppo.intwikipedia.orginra.fr. The activity against P. parasitica highlights this compound's potential broader spectrum of activity beyond the fungal kingdom.

Evaluation in Plant Pathogen Models (e.g., Fusarium graminearum, Cladosporium herbarium, Alternaria alternata)

This compound's activity extends to several highly-destructive plant pathogens researchgate.netopenbookpublishers.comresearchgate.net. This includes activity against Fusarium graminearum, a major cause of Fusarium head blight in cereals researchgate.netbspp.org.ukgenome.jpmycobank.orgeppo.int. Activity has also been observed against Cladosporium herbarium and Alternaria alternata researchgate.netwikipedia.orggbif.orginspq.qc.cawikipedia.orgmycobank.orginspq.qc.cathermofisher.comeppo.intmarinespecies.orgwikipedia.org. The efficacy against these pathogens suggests potential applications for this compound in agricultural crop protection, potentially through the development of transgenic crops expressing the peptide researchgate.netopenbookpublishers.comresearchgate.net.

Detailed research findings on the minimum inhibitory concentrations (MICs) of this compound against specific strains within these phyla and species were not consistently available across the search results. However, the qualitative data confirms activity across these groups.

Comparative Efficacy with Reference Antifungal Agents

While direct head-to-head comparative efficacy data with a broad panel of reference antifungal agents were not extensively detailed, this compound's activity against various fungal and oomycete species positions it as a compound with potential antifungal properties. Reference antifungal agents commonly used include polyenes like Amphotericin B and Nystatin, and azoles like Fluconazole and Voriconazole, which act through different mechanisms, such as disrupting cell membrane integrity or inhibiting ergosterol (B1671047) synthesis wikipedia.orgwikipedia.orgwikipedia.orgmims.comfishersci.camims.comfishersci.camims.comlipidmaps.orgfishersci.caresearchgate.netfishersci.cawikipedia.orgfrontiersin.orgindiamart.comcreamjournal.orgnih.govuni.lu. The specific comparative effectiveness of this compound against these established agents would require dedicated studies providing quantitative data like MIC values.

Antibacterial Efficacy Studies

Preclinical research indicates that this compound does not exhibit significant activity against bacteria.

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Studies evaluating the antibacterial efficacy of this compound have concluded that it is inactive against bacteria researchgate.netopenbookpublishers.comnih.gov. One source specifically mentions that this compound was inactive against bacteria, contrasting with other antimicrobial peptides from Lucilia sericata larvae which showed activity against Gram-positive bacteria like Staphylococcus and Streptococcus species but not Gram-negative strains such as E. coli openbookpublishers.com. This suggests a selective antimicrobial profile, primarily targeting fungal and oomycete organisms rather than bacteria.

Summary of Antifungal Activity

| Target Organism Phylum/Group | Example Species | Activity |

| Ascomycota | Fusarium graminearum | Active |

| Basidiomycota | (Activity noted) | Active |

| Zygomycota | (Activity noted) | Active |

| Oomycetes | Phytophthora parasitica | Active |

| Ascomycota | Cladosporium herbarium | Active |

| Ascomycota | Alternaria alternata | Active |

Summary of Antibacterial Activity

| Target Organism Type | Activity |

| Bacteria | Inactive |

| Gram-Positive Strains | Inactive |

| Gram-Negative Strains | Inactive |

Efficacy Against Multidrug-Resistant Bacterial Strains

Research indicates that the peptide named this compound, isolated from Lucilia sericata, demonstrates antifungal activity but was found to be inactive against bacteria in in vitro tests. nih.govresearchgate.net Specific detailed research findings on the efficacy of the macrolide antibiotic this compound (from Streptomyces lucensis) against multidrug-resistant bacterial strains were not identified in the consulted literature.

In Vitro and Ex Vivo Antibacterial Models

In vitro studies evaluating the antifungal peptide this compound from Lucilia sericata reported a lack of activity against bacteria. nih.govresearchgate.net Comprehensive data specifically detailing the evaluation of the macrolide antibiotic this compound in various in vitro or ex vivo antibacterial models were not found within the scope of this review. While general methodologies for such studies exist, specific findings for the macrolide this compound in these models were not available in the search results.

Evaluation in Bacterial Resistance Mechanism Studies

Information regarding specific studies evaluating bacterial resistance mechanisms against either the macrolide antibiotic this compound or the peptide this compound was not identified in the consulted literature. General bacterial resistance mechanisms involve limiting drug uptake, modifying the drug target, inactivating the drug, and active efflux. However, research specifically detailing how bacteria interact with or develop resistance to this compound compounds was not found.

Antineoplastic Efficacy in Cellular Models

Research findings specifically detailing the antineoplastic efficacy of compounds referred to as this compound in cellular models were not found in the consulted literature.

In Vitro Growth Inhibition in Various Cancer Cell Lines

No research findings specifically reporting on the in vitro growth inhibition of various cancer cell lines by this compound (either the macrolide or the peptide) were identified in the consulted literature. While studies on the in vitro growth inhibition of cancer cell lines by various agents are a common area of research, specific data for this compound were not available.

Evaluation of Cytotoxic and Anti-Proliferative Effects

Specific research findings evaluating the cytotoxic and anti-proliferative effects of this compound (either the macrolide or the peptide) on cancer cells were not found in the consulted literature. The evaluation of cytotoxic and anti-proliferative effects is a standard approach in cancer research researchgate.net, but data pertaining to this compound in this context were not available.

Assessment in Tumor Spheroid Models

No research findings specifically detailing the assessment of this compound (either the macrolide or the peptide) in tumor spheroid models were identified in the consulted literature. Tumor spheroid models are increasingly used to better recapitulate the in vivo tumor microenvironment for drug evaluation nih.gov, but studies involving this compound in such models were not found.

Microbial Resistance Mechanisms Against Lucimycin

Acquired Resistance Mechanisms

Acquired resistance mechanisms involve changes in a bacterium that reduce its susceptibility to an antibiotic that would normally be effective. For antibiotics like Lucimycin that target the ribosome, key acquired resistance mechanisms include modifications to the target site, overexpression of efflux pumps, and enzymatic inactivation of the drug.

Target Site Mutations and Modifications (e.g., Ribosomal RNA Methylation)

Alterations to the ribosomal target site are a significant mechanism of acquired resistance to antibiotics that inhibit protein synthesis. One prominent modification is the methylation of ribosomal RNA (rRNA). For macrolides, lincosamides, and streptogramin B (MLSB) antibiotics, which bind to the 50S ribosomal subunit like this compound, methylation of adenine (B156593) residues in the 23S rRNA, particularly at position A2058 in domain V, is a well-established resistance mechanism. nih.govnih.gov This modification is often mediated by enzymes called rRNA methyltransferases, such as those belonging to the Erm (erythromycin ribosome methylation) family. nih.govnih.gov Methylation at this site can reduce the binding affinity of the antibiotic to the ribosome, thereby interfering with its inhibitory effect on protein synthesis. Resistance conferred by erm genes can be either inducible or constitutive and can result in cross-resistance to various MLSB antibiotics. nih.gov

In addition to methylation, point mutations in the rRNA or ribosomal proteins that constitute the antibiotic binding site can also lead to resistance by altering the interaction between the antibiotic and its target. nih.gov

Efflux Pump Overexpression and Associated Drug Transport Alterations

Efflux pumps are bacterial membrane proteins that actively transport various substrates, including antibiotics, out of the cell. mdpi.comnih.govnih.gov Overexpression of these pumps can lead to reduced intracellular antibiotic concentrations, thereby decreasing the drug's effectiveness and contributing to acquired resistance. mdpi.commicrobialcell.com Efflux pumps can confer resistance to a wide range of structurally diverse compounds, including those that target the ribosome. nih.govnih.govfrontiersin.org While efflux mechanisms are broadly involved in antibiotic resistance in many bacteria, including Gram-positive and Gram-negative species, their specific role and the particular efflux systems involved in acquired resistance to this compound would require dedicated study. nih.govmicrobialcell.com

Enzymatic Inactivation of this compound

Enzymatic inactivation involves bacterial enzymes that modify or degrade the antibiotic molecule, rendering it inactive. This is a common resistance mechanism for several classes of antibiotics. For instance, some bacteria produce enzymes that inactivate lincosamides through adenylation. nih.gov However, based on the available information specifically concerning the antibiotic this compound, there is no direct evidence in the search results detailing specific enzymatic mechanisms that inactivate this compound. Information found regarding enzymatic activity in the context of "this compound" appears to relate to a different compound, an antifungal peptide from Lucilia sericata maggots, and its enzymatic digestion or the enzymatic activity of maggot secretions. nottingham.ac.ukmdpi.comresearchgate.net Therefore, while enzymatic inactivation is a general mechanism of acquired resistance for some antibiotics, its relevance to the antibiotic this compound is not supported by the provided search results.

Intrinsic Resistance Profiles of Microorganisms

Intrinsic resistance refers to the natural ability of a microorganism to resist the effects of an antibiotic due to its inherent structural or functional characteristics. This is distinct from acquired resistance, which involves a change from a previously susceptible state. This compound, like many antibiotics, exhibits varying degrees of activity against different types of microorganisms. It is reported to be particularly effective against Gram-positive bacteria and some fungi. biosynth.comresearchgate.netnih.gov However, it shows limited or no activity against Gram-negative bacteria. biosynth.comresearchgate.netplos.orgnih.gov

This intrinsic resistance in Gram-negative bacteria can be attributed to several factors, including the presence of an outer membrane that acts as a barrier, restricting the entry of certain antibiotics, and the presence of naturally occurring efflux pumps that can expel the drug from the cell. mdpi.comewma.orgwikipedia.org The specific structural features of this compound may also contribute to its inability to effectively penetrate the cell envelope of Gram-negative organisms or interact with their intracellular targets.

Genetic Determinants and Horizontal Gene Transfer of Resistance

Acquired antibiotic resistance is often mediated by specific genetic determinants, which are genes encoding proteins or RNA molecules that confer resistance. For ribosome-targeting antibiotics like this compound, relevant genetic determinants can include genes encoding rRNA methyltransferases (e.g., erm genes) that modify the ribosomal target site, and genes encoding efflux pumps (e.g., msrA, vga, vgaB, vat, vatB in the context of MLS resistance) that actively transport the antibiotic out of the cell. nih.gov

Future Research Directions and Translational Outlook

Development of Novel Lucimycin Analogues and Derivatives

Future research is directed towards the development of novel analogues and derivatives of the this compound peptide to potentially improve its antifungal potency, stability, specificity, and reduce any potential for resistance development. Studies on other insect antimicrobial peptides (AMPs) suggest strategies such as D-amino acid substitutions, N-terminus modification, cyclization, and dimerization can enhance peptide stability against proteolytic degradation nih.gov. Investigations into a mutant version of the this compound peptide, where four C-terminal amino acid residues were removed, showed a significant reduction in its antifungal activity, indicating the importance of this region for function wikipedia.org. This highlights the potential for structure-activity relationship (SAR) studies to guide the rational design of more effective this compound variants. Exploring modifications to the peptide sequence and structure could lead to compounds with improved pharmacokinetic properties and expanded spectra of activity against a wider range of fungal pathogens.

Advanced Mechanistic Characterization via Chemical Proteomics and Metabolomics

A deeper understanding of this compound's mechanism of action at the molecular level is crucial for its development. While this compound is known to be active against fungi wikipedia.orgnih.gov, including various phyla such as Ascomycota, Basidiomycota, and Zygomycota, as well as oomycetes like Phytophtora parasitica wikipedia.orgnih.gov, the specific cellular targets and pathways it disrupts in fungal cells require further detailed investigation. Advanced techniques such as chemical proteomics and metabolomics can provide comprehensive insights into the peptide-target interactions and the resulting cellular perturbations within the fungal pathogen. Proteomics can help identify proteins that directly bind to this compound or whose expression levels are altered upon treatment. Metabolomics can reveal changes in cellular metabolic pathways, shedding light on the downstream effects of this compound activity. These approaches have been utilized in broader studies involving Lucilia sericata secretions and the effects of pathogens on host organisms uniprot.org, demonstrating their applicability. Understanding the precise molecular targets will facilitate the rational design of more potent analogues and help predict potential resistance mechanisms.

Application of Synthetic Biology for Sustainable Production and Diversification

Sustainable and cost-effective production of the this compound peptide is essential for its translational success. Synthetic biology offers powerful tools for optimizing the production of recombinant proteins and peptides in heterologous hosts. Research has already demonstrated the feasibility of producing recombinant this compound in bacterial systems such as Escherichia coli and Vibrio natriegens wikipedia.orgciteab.com. Future efforts in this area can focus on optimizing expression systems, including the selection of suitable host strains, optimization of gene constructs (e.g., signal peptides for secretion, codon usage), and fermentation conditions to maximize yield and purity. Synthetic biology can also be applied to diversify the this compound peptide by facilitating the creation and screening of large libraries of peptide variants with altered sequences, potentially leading to the discovery of molecules with enhanced properties or novel activities. citeab.com

Integration of Artificial Intelligence and Machine Learning in SAR and Target Identification

The complexity of peptide sequences and their interactions with biological targets makes the application of computational approaches highly valuable. Integrating artificial intelligence (AI) and machine learning (ML) techniques can significantly accelerate the research and development pipeline for this compound. These tools can be used for sophisticated quantitative structure-activity relationship (QSAR) modeling to predict the activity of novel peptide sequences based on their structural features. AI/ML algorithms can analyze large datasets from high-throughput screening of peptide libraries to identify key molecular determinants of activity and specificity. Furthermore, these techniques can aid in predicting potential off-target interactions and identifying novel fungal targets by analyzing genomic and proteomic data from susceptible pathogens. This integration of computational power with experimental data can streamline the design of this compound analogues and provide deeper insights into its mechanism of action.

Exploration of Agricultural Applications for Fungal Disease Management

The demonstrated antifungal activity of the this compound peptide against plant pathogens presents a significant translational opportunity in agriculture. wikipedia.orgnih.gov Fungal diseases cause substantial crop losses worldwide, and there is a growing need for environmentally friendly and effective control measures. Research has shown that this compound is active against economically important plant pathogens such as Fusarium graminearum and Phytophtora parasitica. wikipedia.orgnih.gov

| Pathogen | This compound Form | MIC (µM) | IC50 (µM) |

| Fusarium graminearum | Synthetic | >200 | >200 |

| Fusarium graminearum | Recombinant | 2.5 | <2.5 |

| Phytophtora parasitica | Synthetic | >200 | >200 |

| Phytophtora parasitica | Recombinant | ≥40 | <40 |

Note: Data derived from research findings on the antifungal peptide from Lucilia sericata. wikipedia.org

Future research will likely focus on evaluating the efficacy of this compound in controlling fungal diseases in various crops under field conditions. The potential for producing transgenic plants capable of expressing this compound as a built-in defense mechanism is also being explored. wikipedia.orgnih.gov This could offer a sustainable approach to protect crops from fungal infections, reducing the reliance on conventional fungicides. Further studies are needed to assess the stability of the peptide in the plant environment, potential impacts on non-target organisms, and the likelihood of resistance development in plant pathogens.

Q & A

Basic: What methodological frameworks are recommended for formulating focused research questions on Lucimycin’s mechanism of action?

Answer: Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses, particularly for translational studies. For example:

- Population: Bacterial strains with known resistance profiles.

- Intervention: this compound at varying concentrations.

- Comparison: Established antibiotics (e.g., vancomycin).

- Outcome: Minimum inhibitory concentration (MIC) shifts.

Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question rigor . Avoid overly broad questions (e.g., “How does this compound work?”) by specifying molecular targets or resistance pathways .

Basic: How should researchers design initial in vitro studies to assess this compound’s antimicrobial spectrum?

Answer:

- Experimental Design: Use standardized broth microdilution assays (CLSI guidelines) to determine MICs across Gram-positive and Gram-negative panels. Include quality controls (e.g., Staphylococcus aureus ATCC 25923) .

- Data Collection: Document growth kinetics via optical density (OD600) at 12-hour intervals.

- Analysis: Apply non-linear regression to model dose-response curves. Report 95% confidence intervals for MIC values .

Advanced: How can contradictory efficacy data between in vitro and in vivo models for this compound be systematically analyzed?

Answer:

- Identify Confounders: Compare pharmacokinetic (e.g., serum protein binding) and pharmacodynamic (e.g., tissue penetration) parameters across models .

- Statistical Reconciliation: Use meta-analytic approaches (e.g., random-effects models) to quantify heterogeneity. For example, if in vivo efficacy is lower, test whether bioavailability or metabolite interference explains discrepancies .

- Iterative Refinement: Adjust dosing regimens in animal models based on in vitro pharmacodynamic indices (e.g., AUC/MIC ratios) .

Advanced: What strategies optimize this compound’s pharmacokinetic parameters in multi-species toxicity models?

Answer:

- Study Design: Use crossover trials in rodents and non-rodents to assess dose-linear kinetics. Collect serial plasma samples for LC-MS/MS analysis .

- Parameter Estimation: Apply non-compartmental analysis (NCA) for AUC, Cmax, and half-life. Use species-specific allometric scaling to predict human dosing .

- Contradiction Management: If interspecies variability exceeds 50%, validate via in vitro hepatocyte metabolism assays .

Basic: How can researchers identify gaps in the literature on this compound’s resistance mechanisms?

Answer:

- Systematic Review: Use PRISMA guidelines to extract data from databases (PubMed, EMBASE). Code keywords like “this compound AND resistance AND efflux pumps” .

- Foreground Questions: Focus on specific mechanisms (e.g., “Does this compound induce mdr-1 upregulation in Pseudomonas aeruginosa?”) rather than general inquiries .

Advanced: What experimental approaches validate this compound’s synergy with β-lactam antibiotics in biofilms?

Answer:

- Model Systems: Use Calgary biofilm devices or microfluidic channels to simulate in vivo conditions .

- Synergy Testing: Apply checkerboard assays with fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy).

- Imaging: Confirm biofilm disruption via confocal microscopy with LIVE/DEAD staining .

Basic: How should researchers address variability in this compound’s cytotoxicity data across cell lines?

Answer:

- Standardization: Use ≥3 cell lines (e.g., HEK293, HepG2, primary macrophages) with matched passage numbers .

- Controls: Include untreated and vehicle controls. Normalize data to cell viability (MTT assays) .

- Reporting: Disclose inter-experimental CVs and use ANOVA with post-hoc Tukey tests .

Advanced: What translational challenges arise when extrapolating this compound’s efficacy from murine models to human trials?

Answer:

- Pharmacodynamic Bridging: Compare murine AUC/MIC targets to human simulated epithelial lining fluid concentrations .

- Immune Modulation: Account for differences in innate immune responses (e.g., murine vs. human neutrophil recruitment) via transcriptomic profiling .

- Ethical Compliance: Align dosing protocols with Phase I safety guidelines (e.g., EMA/WHO) .

Basic: What molecular techniques confirm this compound’s target specificity in bacterial ribosomes?

Answer:

- Binding Assays: Use surface plasmon resonance (SPR) with purified 50S ribosomal subunits.

- Genetic Validation: Knock out putative target genes (e.g., rplC) and assess MIC changes .

- Cryo-EM: Resolve this compound-ribosome complexes at <3.5Å resolution .

Advanced: How can researchers validate bioanalytical methods for this compound quantification in complex matrices?

Answer:

- Matrix Effects: Spike this compound into plasma/sputum and assess recovery rates (85–115% acceptable) .

- Cross-Validation: Compare HPLC-UV with LC-MS/MS results using Bland-Altman plots .

- Regulatory Alignment: Follow ICH M10 guidelines for method robustness .

Advanced: What methodologies predict this compound’s long-term resistance development in clinical isolates?

Answer:

- Serial Passage Experiments: Expose bacteria to sub-MIC this compound for 30 generations. Monitor MIC shifts .

- Genomic Sequencing: Identify SNPs in target genes (e.g., rpoB) via Illumina NovaSeq .

- Population Analysis: Model resistance spread using Monte Carlo simulations .

Basic: How to integrate multi-omics data (proteomic, transcriptomic) to elucidate this compound’s mode of action?

Answer:

- Workflow: Pair RNA-seq (differential gene expression) with LC-MS/MS proteomics. Use STRING-DB for pathway enrichment .

- Temporal Analysis: Collect samples at 0, 2, 4, and 8 hours post-exposure to capture dynamic responses .

Advanced: What statistical approaches are robust for analyzing placebo-controlled trials of this compound in resistant infections?

Answer:

- Randomization: Use block randomization stratified by resistance profile (e.g., methicillin-resistant vs. susceptible) .

- Endpoint Analysis: Apply Cox proportional hazards models for time-to-resolution endpoints. Adjust for covariates (e.g., renal function) .

Basic: How to design studies identifying biomarkers for this compound response variability in immunocompromised hosts?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.